![molecular formula C8H5BrFN B1528915 4-Bromo-2-fluoro-6-methylbenzonitrile CAS No. 1427438-75-2](/img/structure/B1528915.png)
4-Bromo-2-fluoro-6-methylbenzonitrile
Overview
Description
4-Bromo-2-fluoro-6-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 .
Synthesis Analysis
4-Bromo-2-fluoro-6-methylbenzonitrile can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-6-methylbenzonitrile is 1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-6-methylbenzonitrile is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is 255.6±35.0 °C at 760 mmHg . The compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane .Scientific Research Applications
Pharmaceutical Industry Applications
4-Bromo-2-fluoro-6-methylbenzonitrile is utilized in the pharmaceutical industry for synthesizing various drugs. It serves as an intermediate in creating anticancer agents, antifungal agents, and antiviral agents due to its chemical properties .
Agrochemical Industry Applications
In the agrochemical sector, this compound is instrumental in producing pesticides and herbicides. Its reactivity and stability make it a valuable component in these formulations .
Optical Material Research
Research has explored the optical properties of 4-Bromo-2-fluoro-6-methylbenzonitrile crystals, particularly for their potential use in nonlinear optical (NLO) applications. The compound’s ability to form crystals with excellent optical NLO transparency is of significant interest .
Synthesis of Biaryl Intermediates
The compound is also used in palladium-mediated coupling reactions to synthesize biaryl intermediates. These intermediates are crucial for various chemical syntheses and pharmaceutical applications .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
Given its use in organic synthesis , it can be inferred that it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
As a chemical used in synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .
Result of Action
Given its role in the synthesis of other compounds , its primary effect is likely the formation of new organic molecules.
properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKDPPUHIHCHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-methylbenzonitrile | |
CAS RN |
1427438-75-2 | |
Record name | 4-bromo-2-fluoro-6-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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